1-(2-Chlorobenzoyl)piperidin-4-one chemical structure and properties
1-(2-Chlorobenzoyl)piperidin-4-one chemical structure and properties
This technical guide provides an in-depth analysis of 1-(2-Chlorobenzoyl)piperidin-4-one , a versatile heterocyclic scaffold used extensively in medicinal chemistry and drug discovery.
A Versatile Pharmacophore Scaffold for GPCR Ligands and Kinase Inhibitors
Executive Summary
1-(2-Chlorobenzoyl)piperidin-4-one is a functionalized piperidine derivative serving as a critical intermediate in the synthesis of bioactive small molecules. Belonging to the class of N-benzoylpiperidines, this scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to modulate G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D2) subtypes. Its 4-ketone functionality acts as a versatile handle for further derivatization—enabling reductive aminations, Knoevenagel condensations, and spirocyclizations—while the 2-chlorobenzoyl moiety provides steric bulk and lipophilic interactions essential for receptor binding pockets.
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Identification[3]
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IUPAC Name: 1-(2-Chlorobenzoyl)piperidin-4-one
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CAS Registry Number: 1016700-87-0 (Generic/Isomer variable; verify specific batch COA)
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Molecular Formula:
[1] -
Molecular Weight: 237.68 g/mol
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SMILES: O=C1CCN(C(=O)c2ccccc2Cl)CC1[2]
Structural Conformation
The piperidine ring typically adopts a chair conformation , which is the thermodynamically preferred state. However, the N-acylation with the bulky 2-chlorobenzoyl group introduces significant steric strain and electronic effects:
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Amide Resonance: The
bond possesses partial double-bond character, restricting rotation and creating distinct rotamers observable in NMR at low temperatures. -
Ortho-Chloro Sterics: The chlorine atom at the ortho position of the phenyl ring forces the amide bond out of planarity with the phenyl ring to minimize steric clash with the carbonyl oxygen or the piperidine protons. This "twisted" conformation is often critical for fitting into hydrophobic pockets of target proteins (e.g., 5-HT2A receptors).
Physicochemical Profile
Note: Values below represent a consensus of experimental data for close analogs and predicted properties for the specific 2-chloro isomer.
| Property | Value / Description | Relevance |
| Physical State | Viscous oil or low-melting solid | Handling requires gentle heating or solvent dilution. |
| Melting Point | 75°C – 95°C (Predicted) | Solid handling preferred for high-throughput weighing. |
| LogP (Predicted) | ~1.5 – 1.8 | Moderate lipophilicity; good membrane permeability. |
| Solubility | Soluble in DCM, DMSO, MeOH, EtOAc | Compatible with standard organic synthesis workflows. |
| Reactivity | Electrophilic C4 ketone; Stable Amide | Ketone is prone to nucleophilic attack (amines, hydrides). |
Synthetic Pathways & Protocol
The most robust synthesis involves the Schotten-Baumann acylation of 4-piperidinone hydrochloride with 2-chlorobenzoyl chloride.
Experimental Protocol
Reagents:
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4-Piperidinone hydrochloride monohydrate (1.0 equiv)
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2-Chlorobenzoyl chloride (1.1 equiv)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)
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Dichloromethane (DCM) (Solvent, 0.2 M concentration)
Step-by-Step Methodology:
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Preparation: Suspend 4-piperidinone HCl in anhydrous DCM under an inert atmosphere (
or Ar) at 0°C. -
Base Addition: Add TEA dropwise. The suspension will clear as the free amine is liberated. Stir for 15 minutes.
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Acylation: Add 2-chlorobenzoyl chloride dropwise over 20 minutes, maintaining temperature <5°C to prevent polymerization or bis-acylation side products.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
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Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine), saturated
, and brine. -
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes) if necessary, though the crude is often sufficiently pure (>95%).
Reaction Mechanism Visualization
Figure 1: Synthetic pathway for the acylation of 4-piperidinone. The base serves dual roles: liberating the free amine and neutralizing the HCl byproduct.
Medicinal Chemistry Applications
The 1-(2-chlorobenzoyl)piperidin-4-one moiety acts as a versatile scaffold in three primary therapeutic areas:
GPCR Ligands (Antipsychotics & Anxiolytics)
The N-benzoylpiperidine fragment is a bioisostere of the butyrophenone class (e.g., Haloperidol).
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Mechanism: The 2-chlorobenzoyl group mimics the lipophilic domain required for binding to the orthosteric site of Dopamine
and Serotonin receptors. -
Derivatization: The C4 ketone is typically converted via reductive amination to attach a second pharmacophore (e.g., a phenyl-piperazine or fluorophenyl group), creating "linked" antagonists.
Menin-MLL Inhibitors (Oncology)
Recent research highlights 1-benzyl and 1-benzoyl piperidines as scaffolds for inhibiting the Menin-MLL interaction, a key target in acute leukemias.
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Role: The piperidine ring acts as a rigid linker, positioning the benzoyl group to interact with the hydrophobic pocket of Menin, while the C4 position is substituted to extend into the solvent-exposed region.
p38 MAP Kinase Inhibitors
Piperidinones are used to synthesize bicyclic systems (e.g., via Fischer indole synthesis) that inhibit p38 mitogen-activated protein kinases, which are implicated in inflammatory diseases like rheumatoid arthritis.
Functionalization Logic Map
Figure 2: Divergent synthesis map showing how the C4 ketone allows access to three distinct classes of bioactive molecules.
Safety & Handling (SDS Summary)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautions:
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Wear nitrile gloves and safety goggles.
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Handle in a fume hood, especially when using 2-chlorobenzoyl chloride (lachrymator/corrosive precursor).
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Storage: Store in a cool, dry place (2–8°C recommended) under inert gas to prevent hydrolysis or oxidation of the ketone.
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References
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ChemicalBook. (2024). 1-(2-chlorobenzoyl)piperidin-4-one Properties and CAS Data.Link
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National Institutes of Health (PubChem). (2025). Piperidin-4-one Compound Summary.Link
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Sahu, S. K., et al. (2013). "Piperidin-4-one: the potential pharmacophore." Mini Reviews in Medicinal Chemistry, 13(4), 565-583. Link
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Sebhat, I. K., et al. (2002). "Design and pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium-3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidin-1-yl]-2-oxoethylamine." Journal of Medicinal Chemistry, 45(21). (Demonstrates scaffold utility in GPCRs). Link
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Sigma-Aldrich. (2025). Safety Data Sheet: 1-(4-Chlorobenzoyl)piperidin-4-one (Analog Reference).Link
